(5E)-2-(2,3-dimethylphenyl)imino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-2-(2,3-dimethylphenyl)imino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a 2,3-dimethylphenyl group and a 4-nitrophenylmethylidene group. The presence of these substituents imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of (5E)-2-(2,3-dimethylphenyl)imino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the condensation of 2,3-dimethylaniline with 4-nitrobenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to yield the final thiazolidinone product. The reaction conditions often require the use of a suitable solvent, such as ethanol or acetonitrile, and may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
(5E)-2-(2,3-dimethylphenyl)imino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for studies on its potential as a pharmaceutical agent or a biochemical probe.
Medicine: The compound’s unique structure could be explored for its potential therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry: It may find applications in the development of new materials, dyes, or agrochemicals, leveraging its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of (5E)-2-(2,3-dimethylphenyl)imino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes, disrupting essential biological processes. The molecular targets and pathways involved would be identified through detailed biochemical studies and molecular docking experiments.
Comparison with Similar Compounds
Similar compounds to (5E)-2-(2,3-dimethylphenyl)imino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one include other thiazolidinone derivatives, such as:
2-(2,3-dimethylphenyl)imino-4-thiazolidinone: Lacks the nitrophenylmethylidene group, which may result in different chemical reactivity and biological activity.
5-(4-nitrophenyl)methylidene-2-thiazolidinone: Lacks the dimethylphenyl group, which could affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazolidinone derivatives.
Properties
IUPAC Name |
(5E)-2-(2,3-dimethylphenyl)imino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-11-4-3-5-15(12(11)2)19-18-20-17(22)16(25-18)10-13-6-8-14(9-7-13)21(23)24/h3-10H,1-2H3,(H,19,20,22)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUOJQKCZQBMQY-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.